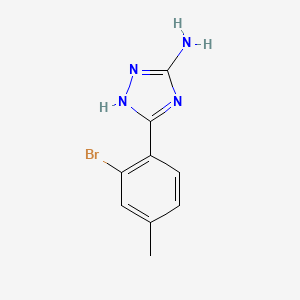![molecular formula C14H8ClF3N2 B13661565 8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)
8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group and the chloro substituent enhances the compound’s chemical stability and biological activity .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base . Another method includes the use of electrophilic trifluoromethylating reagents under visible-light-promoted conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce production time .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro substituent.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified using specific reagents and conditions.
Common Reagents and Conditions:
Bases: Such as sodium hydride or potassium carbonate.
Electrophilic Reagents: For trifluoromethylation, sulfonium ylide-based reagents are commonly used.
Catalysts: Transition metal catalysts can be employed for certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .
- 3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate .
Comparison: 8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its stability and activity compared to other similar compounds .
属性
分子式 |
C14H8ClF3N2 |
|---|---|
分子量 |
296.67 g/mol |
IUPAC 名称 |
8-chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-5-2-6-20-8-12(19-13(11)20)9-3-1-4-10(7-9)14(16,17)18/h1-8H |
InChI 键 |
XXLWGZVPHHJKMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=CC=C(C3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


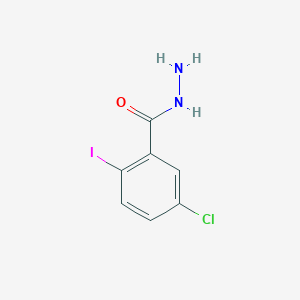
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
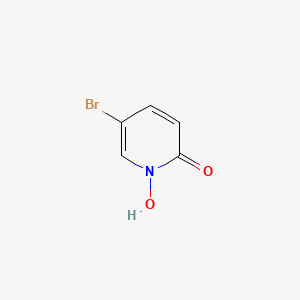
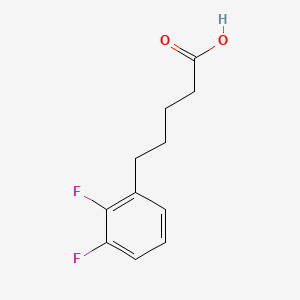
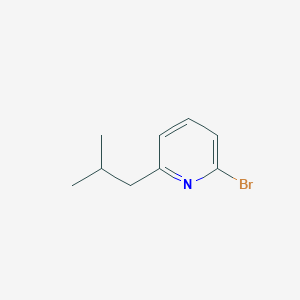
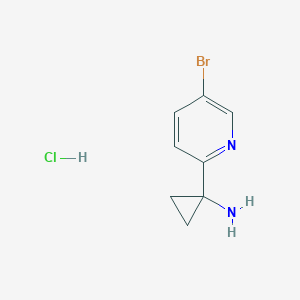
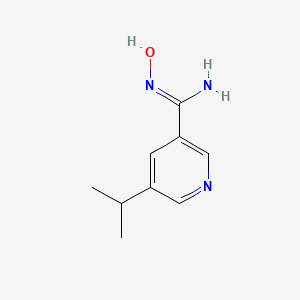
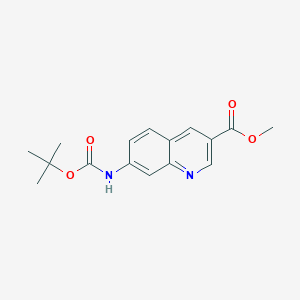
![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)
